Cas no 85198-27-2 (6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate)

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is a synthetic corticosteroid derivative designed for enhanced pharmacological stability and prolonged activity. The introduction of the 6α-methyl group improves glucocorticoid receptor binding affinity, while the 17,21-(ethyl)orthopropionate moiety enhances lipophilicity and metabolic resistance, extending its half-life. This modification reduces systemic clearance, allowing for sustained therapeutic effects with lower dosing frequencies. The compound is particularly suited for applications requiring controlled anti-inflammatory and immunosuppressive action. Its optimized structure balances potency with reduced mineralocorticoid activity, minimizing undesirable side effects. Suitable for research and formulation in targeted therapies, it serves as a valuable intermediate in the development of advanced corticosteroid-based treatments.
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate structure
85198-27-2 structure
商品名:6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
CAS番号:85198-27-2
MF:C27H38O6
メガワット:458.587028980255
CID:2086368

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 化学的及び物理的性質

名前と識別子

    • 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
    • Methylprednisolone Ethylothopropionate
    • AFHMTUSMFCGKJH-PHTQPSCCSA-N
    • 6α-Methylprednisolone 17α,21-ethyl orthopropanoate
    • 6a-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
    • Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-11-hydroxy-6-methyl-, (6α,11β)-
    • 6alpha-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
    • インチ: 1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1
    • InChIKey: AFHMTUSMFCGKJH-ACASYORHSA-N
    • ほほえんだ: C[C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4[C@@H](C)C[C@@]3([H])[C@]1([H])CC[C@@]12C(COC(CC)(OCC)O1)=O)C

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • ふってん: 600.4±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.42±0.70(Predicted)

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M328205-500mg
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
500mg
$207.00 2023-05-17
TRC
M328205-5g
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
5g
$ 1360.00 2022-06-02
SHENG KE LU SI SHENG WU JI SHU
sc-484023-500 mg
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate,
85198-27-2
500MG
¥2,858.00 2023-07-11
TRC
M328205-5000mg
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
5g
$1642.00 2023-05-17
AN HUI ZE SHENG Technology Co., Ltd.
M328205-500mg
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
500mg
¥1800.00 2023-09-15
TRC
M328205-2.5g
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
2.5g
$ 800.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-484023-500mg
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate,
85198-27-2
500mg
¥2858.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
M328205-5g
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
85198-27-2
5g
¥14400.00 2023-09-15

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate 関連文献

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionateに関する追加情報

Recent Advances in the Research of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate (CAS: 85198-27-2)

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate (CAS: 85198-27-2) is a synthetic corticosteroid derivative that has garnered significant attention in recent pharmaceutical research due to its potential therapeutic applications and unique pharmacokinetic properties. This compound, structurally derived from prednisolone, features modifications at the 6α and 17,21 positions, which have been shown to enhance its anti-inflammatory and immunosuppressive effects while potentially reducing systemic side effects. Recent studies have focused on elucidating its mechanism of action, metabolic pathways, and clinical applications, particularly in the treatment of chronic inflammatory diseases and autoimmune disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate with glucocorticoid receptors. The research team employed X-ray crystallography and molecular dynamics simulations to demonstrate that the compound exhibits a 40% higher binding affinity compared to conventional prednisolone, primarily due to the 6α-methyl group's stabilization of the receptor-ligand complex. These findings suggest potential for improved therapeutic efficacy at lower doses, which could significantly reduce adverse effects associated with long-term corticosteroid therapy.

Pharmacokinetic studies conducted in 2024 have revealed novel insights into the compound's metabolic stability. The ethyl orthopropionate moiety at the 17,21 positions was found to confer enhanced resistance to hepatic first-pass metabolism, resulting in a plasma half-life approximately 2.5 times longer than that of methylprednisolone. This property makes the compound particularly suitable for sustained-release formulations and less frequent dosing regimens, as demonstrated in recent Phase II clinical trials for rheumatoid arthritis treatment.

Recent advancements in synthetic methodology have also been reported for 85198-27-2. A 2024 publication in Organic Process Research & Development described an optimized four-step synthesis route with an overall yield improvement from 32% to 58%, achieved through the implementation of continuous flow chemistry and novel catalyst systems. This development addresses previous challenges in large-scale production and could facilitate broader clinical evaluation of the compound.

Emerging research has explored the potential of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate in novel therapeutic areas. Preliminary in vitro studies suggest it may exhibit selective activity against certain cancer cell lines, particularly in hematological malignancies, through mechanisms distinct from its glucocorticoid activity. However, these findings require further validation in animal models before clinical translation can be considered.

Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in various formulations, including oral tablets, injectable suspensions, and topical preparations. Early results from a multicenter Phase III study for severe asthma indicate comparable efficacy to standard corticosteroids with a 30% reduction in reported adverse effects, particularly in glucose metabolism and bone mineral density parameters. These findings, if confirmed in larger patient populations, could position 85198-27-2 as a valuable addition to the corticosteroid pharmacopeia.

Despite these promising developments, challenges remain in fully characterizing the compound's safety profile and therapeutic potential. Future research directions likely include detailed investigations of its effects on the hypothalamic-pituitary-adrenal axis, comparative studies with existing corticosteroids, and exploration of combination therapies with biological agents for enhanced efficacy in autoimmune diseases.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd